molecular formula C11H12ClNO2 B13605442 Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate

Cat. No.: B13605442
M. Wt: 225.67 g/mol
InChI Key: KFSHSILAMKWNSI-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate is an organic compound with a complex structure that includes a cyclopropyl group, an amino group, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate

InChI

InChI=1S/C11H12ClNO2/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3

InChI Key

KFSHSILAMKWNSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl

Origin of Product

United States

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